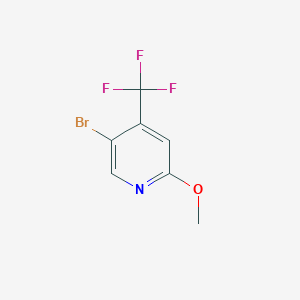

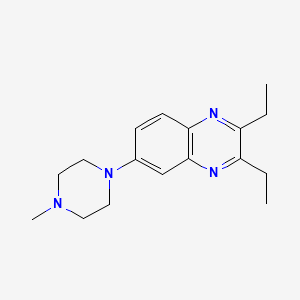

![molecular formula C14H12N2O2 B3038070 ethyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 72755-19-2](/img/structure/B3038070.png)

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

概述

作用机制

库木碱 A 主要通过抑制超氧化物阴离子生成和弹性蛋白酶释放发挥作用。这些作用是由它与炎症反应中涉及的特定分子靶标和途径的相互作用介导的。 该化合物调节活性氧物种和蛋白酶活性的能力有助于其抗炎特性 .

类似化合物:

哈曼: 另一种具有镇静和抗焦虑特性的 β-咔啉生物碱。

降哈曼: 以其神经保护作用而闻名。

优地斯妥明 U: 具有抗病毒和抗肿瘤活性.

库木碱 A 的独特性: 库木碱 A 以其强大的抗炎活性及其抑制超氧化物阴离子生成和弹性蛋白酶释放的能力而脱颖而出。 这种双重作用使其成为炎症和氧化应激相关疾病研究中的宝贵化合物 .

生化分析

Biochemical Properties

1-Ethoxycarbonyl-beta-carboline has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit Yak1, a DYRK1-family kinase . This interaction plays a crucial role in its biochemical activities .

Cellular Effects

1-Ethoxycarbonyl-beta-carboline has significant effects on cellular processes. It has been shown to block the formation of biofilms by Candida albicans, a common fungal pathogen . This suggests that 1-Ethoxycarbonyl-beta-carboline can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 1-Ethoxycarbonyl-beta-carboline involves its interaction with the Yak1 kinase. By inhibiting this enzyme, 1-Ethoxycarbonyl-beta-carboline prevents the yeast-to-hypha transition in Candida albicans, thereby blocking biofilm formation .

Dosage Effects in Animal Models

Related beta-carbolines have been shown to have varying effects at different dosages .

Metabolic Pathways

1-Ethoxycarbonyl-beta-carboline is part of the beta-carboline class of compounds, which are metabolized by several cytochrome P450 enzymes into hydroxylated derivatives . This process may compete with their bioactivation to neurotoxins by N-methyltransferases .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with intracellular enzymes such as Yak1 , it is likely that it can localize to various subcellular compartments.

准备方法

合成路线和反应条件: 库木碱 A 的合成涉及 β-咔啉与氯甲酸乙酯在碱性条件下的反应。 该反应通常在三乙胺等碱的存在下进行,生成 1-乙氧羰基-β-咔啉 .

工业生产方法: 库木碱 A 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 然后使用重结晶或色谱等技术纯化该化合物 .

化学反应分析

反应类型: 库木碱 A 经历各种化学反应,包括:

氧化: 该化合物可以氧化形成不同的衍生物。

还原: 还原反应可以修饰库木碱 A 中存在的官能团。

取代: 取代反应可以在分子中引入新的官能团.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要形成的产物:

科学研究应用

库木碱 A 具有广泛的科学研究应用:

化学: 它是合成其他 β-咔啉衍生物的前体。

生物学: 该化合物用于与抗炎和抗氧化特性相关的研究。

医学: 正在研究库木碱 A 在治疗炎症性疾病和氧化应激相关疾病中的潜在治疗效果。

相似化合物的比较

Harman: Another β-carboline alkaloid with sedative and anxiolytic properties.

Norharman: Known for its neuroprotective effects.

Eudistomin U: Exhibits antiviral and antitumor activities.

Uniqueness of Kumujian A: Kumujian A stands out due to its potent anti-inflammatory activity and its ability to inhibit both superoxide anion generation and elastase release. This dual action makes it a valuable compound for research in inflammation and oxidative stress-related conditions .

属性

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOOHNXLDSCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Ethoxycarbonyl-beta-carboline exert its antifungal effects?

A: Research suggests that 1-Ethoxycarbonyl-beta-carboline targets a specific type of kinase called DYRK kinase, particularly YakA, in the fungus Aspergillus fumigatus []. This kinase is crucial for regulating the blocking of septal pores, which are openings in the fungal cell wall, in response to stress. By inhibiting YakA, 1-Ethoxycarbonyl-beta-carboline disrupts this stress response mechanism, ultimately impairing fungal growth and survival, particularly in challenging environments like lung tissue [].

Q2: Can you explain the mechanism by which 1-Ethoxycarbonyl-beta-carboline inhibits YakA and what downstream effects this has on Aspergillus fumigatus?

A: While the precise molecular mechanism of inhibition requires further investigation, 1-Ethoxycarbonyl-beta-carboline is believed to directly interact with YakA, preventing it from phosphorylating its target protein, Lah []. Lah is responsible for anchoring Woronin bodies, organelles unique to filamentous fungi, to the septal pore. This anchoring is essential for plugging the pore during stress, preventing the loss of cytoplasm and maintaining cellular integrity. By disrupting the YakA-Lah interaction, 1-Ethoxycarbonyl-beta-carboline hinders the fungus's ability to effectively block its septal pores under stress, leading to reduced growth and survival, especially in challenging environments like lung tissue [].

Q3: Are there any studies on the synergistic effects of 1-Ethoxycarbonyl-beta-carboline with existing antifungal agents?

A: Yes, research indicates that 1-Ethoxycarbonyl-beta-carboline acts synergistically with azole antifungals against Aspergillus fumigatus []. Azoles are the current frontline treatment for Aspergillus infections, but their efficacy is threatened by rising resistance. This synergistic interaction, potentially stemming from their distinct mechanisms of action, highlights the potential of 1-Ethoxycarbonyl-beta-carboline in combination therapies to enhance antifungal efficacy and combat drug resistance.

Q4: Has the structure of 1-Ethoxycarbonyl-beta-carboline been characterized, and are there any insights into its structure-activity relationship?

A: While specific spectroscopic data for 1-Ethoxycarbonyl-beta-carboline is not provided in the provided research excerpts, it is known to belong to the β-carboline family of compounds. These compounds share a common tricyclic ring structure, and modifications to this core structure, particularly at the 1-position, can significantly impact their biological activity [, ]. The presence of the ethoxycarbonyl group at the 1-position in 1-Ethoxycarbonyl-beta-carboline likely plays a critical role in its interaction with YakA and subsequent antifungal activity.

Q5: Beyond its antifungal activity, are there other potential applications for 1-Ethoxycarbonyl-beta-carboline being explored?

A: Preliminary research suggests that 1-Ethoxycarbonyl-beta-carboline may hold promise beyond antifungal applications. Studies have shown its ability to inhibit the M2 polarization of tumor-associated macrophages []. This polarization process is linked to tumor growth and immune evasion. While further research is needed, this finding suggests 1-Ethoxycarbonyl-beta-carboline could be explored for potential anti-cancer applications, particularly in modulating the tumor microenvironment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)

![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)

![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)

![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)